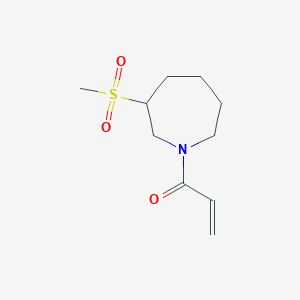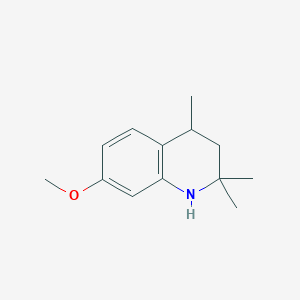
1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) is a heterocyclic organic compound. It is a derivative of hexahydropyrimidine, which is a saturated six-membered ring containing two nitrogen atoms. The compound is often used in various chemical reactions and has applications in different fields due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) typically involves the cyclocondensation of propane-1,3-diamine with formaldehyde and a suitable alcohol. The reaction is carried out under acidic conditions to facilitate the formation of the hexahydropyrimidine ring. The resulting product is then treated with hydrogen chloride to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydropyrimidine: The parent compound of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1), which lacks the methyl groups.
1,3-Dimethylhexahydropyrimidine: The non-hydrochloride form of the compound.
1,3-Dimethylhexahydropyrimidine–hydrogen bromide: A similar compound where the chloride is replaced with bromide.
Uniqueness
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) is unique due to its specific structure, which includes two methyl groups and a hydrochloride salt. This structure imparts distinct chemical and physical properties, making it suitable for various applications that other similar compounds may not be able to fulfill. For example, the hydrochloride salt form can enhance the compound’s solubility and stability, which is beneficial in certain industrial and pharmaceutical applications.
Propriétés
Numéro CAS |
16077-39-7 |
|---|---|
Formule moléculaire |
C6H16Cl2N2 |
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
1,3-dimethyl-1,3-diazinane;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-4-3-5-8(2)6-7;;/h3-6H2,1-2H3;2*1H |
Clé InChI |
PZIUWQWAKZXYTL-UHFFFAOYSA-N |
SMILES |
CN1CCCN(C1)C.Cl |
SMILES canonique |
CN1CCCN(C1)C.Cl.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)


![N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B2522391.png)





![4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B2522403.png)
![4-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)


